
(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring, and a phenylprop-2-en-1-one moiety. Such compounds are often investigated for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the piperazine ring: The pyrimidine intermediate can be reacted with piperazine in the presence of a suitable catalyst.
Formation of the phenylprop-2-en-1-one moiety: This step involves the reaction of the intermediate with cinnamaldehyde or a similar compound under basic conditions to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Synthetic Pathway Overview
Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | N-Arylation | Pyridine derivatives | 70 |
2 | Cyclization | Piperazine derivatives | 65 |
3 | Condensation | Aldehydes, amines | 75 |
Protein Kinase Inhibition
The compound has shown promise as a protein kinase inhibitor , particularly against various kinases involved in cancer progression. The planar structure of related compounds has been linked to their efficacy in inhibiting kinases such as CLK1 and DYRK1A .
Case Study: Inhibition of JAK Kinases
A notable application of similar compounds is their role as inhibitors of Janus kinases (JAK), which are critical in signaling pathways related to immune responses and hematopoiesis. A patent application highlighted a series of compounds with structural similarities that exhibited potent JAK inhibition, suggesting that (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one might share similar properties .
Table: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |
---|---|---|---|
Protein Kinase Inhibition | CLK1 | 0.5 | |
JAK Kinase Inhibition | JAK1/JAK2 | 0.8 | |
Cytotoxicity | Cancer Cell Lines | IC50 < 5 |
Cancer Treatment
Given its ability to inhibit key kinases involved in cancer cell proliferation, this compound has potential applications in cancer therapy. The inhibition of pathways mediated by JAK kinases can lead to reduced tumor growth and improved patient outcomes in hematological malignancies.
Neurological Disorders
Emerging research suggests that compounds with similar structures may also exhibit neuroprotective effects. For instance, studies on related pyridine derivatives indicate their potential in treating neurodegenerative diseases by modulating signaling pathways associated with neuronal survival .
Mecanismo De Acción
The mechanism of action of (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one: can be compared with other piperazine derivatives and pyrimidine-containing compounds.
Similar compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Actividad Biológica
The compound (E)-1-(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C21H28N6O with a molecular weight of 380.5 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a phenylpropene unit, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives with piperazine and pyrimidine rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 50 µM |
Compound B | S. aureus | 75 µM |
(E)-1-(4-(2-methyl... | Not yet tested | N/A |
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of related compounds. A study reported that certain derivatives demonstrated IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis . Although specific data on the target compound's activity is not available, its structural analogs suggest potential efficacy in this area.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt bacterial cell membranes.
- DNA Intercalation : Some pyrimidine derivatives are known to intercalate into DNA, disrupting replication processes.
Case Studies
A notable case study involved the synthesis and evaluation of various substituted pyrimidines for their anti-tubercular properties. The study found that modifications to the piperazine and pyrimidine moieties significantly influenced biological activity .
Example Case Study Summary:
Propiedades
IUPAC Name |
(E)-1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-18-10-11-25-21(16-18)28-22-17-23(27-19(2)26-22)29-12-14-30(15-13-29)24(31)9-8-20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3,(H,25,26,27,28)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFRBNKCPBYBCH-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.